Cas no 449765-95-1 (2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline)

449765-95-1 structure
Produktname:2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline
2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline
- (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethoxyphenyl)methanone
- Methanone, [3,4-dihydro-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-2(1H)-isoquinolinyl](2,3-dimethoxyphenyl)-
- 2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline
- AKOS024581044
- F0535-0668
- [6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2,3-dimethoxyphenyl)methanone
- 449765-95-1
-
- Inchi: 1S/C27H28N2O8/c1-33-23-7-5-6-20(26(23)36-4)27(30)28-13-12-17-14-24(34-2)25(35-3)15-21(17)22(28)16-37-19-10-8-18(9-11-19)29(31)32/h5-11,14-15,22H,12-13,16H2,1-4H3
- InChI-Schlüssel: QRNLLBMWMUSIID-UHFFFAOYSA-N
- Lächelt: C(N1CCC2=C(C1COC1=CC=C([N+]([O-])=O)C=C1)C=C(OC)C(OC)=C2)(C1=CC=CC(OC)=C1OC)=O
Berechnete Eigenschaften
- Genaue Masse: 508.18456586g/mol
- Monoisotopenmasse: 508.18456586g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 8
- Komplexität: 755
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topologische Polaroberfläche: 112Ų
Experimentelle Eigenschaften
- Dichte: 1.266±0.06 g/cm3(Predicted)
- Siedepunkt: 704.3±60.0 °C(Predicted)
- pka: -2.54±0.40(Predicted)
2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0535-0668-40mg |
2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
449765-95-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0535-0668-50mg |
2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
449765-95-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0535-0668-75mg |
2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
449765-95-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0535-0668-20mg |
2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
449765-95-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0535-0668-100mg |
2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
449765-95-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0535-0668-10mg |
2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
449765-95-1 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0535-0668-20μmol |
2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
449765-95-1 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0535-0668-2μmol |
2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
449765-95-1 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0535-0668-3mg |
2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
449765-95-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0535-0668-25mg |
2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
449765-95-1 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline Verwandte Literatur
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
449765-95-1 (2-(2,3-dimethoxybenzoyl)-6,7-dimethoxy-1-(4-nitrophenoxy)methyl-1,2,3,4-tetrahydroisoquinoline) Verwandte Produkte
- 1781618-02-7(1-(2-methoxy-6-methylphenyl)-2-(methylamino)ethan-1-ol)
- 1806599-98-3(3-Bromo-1-(5-ethyl-2-(trifluoromethoxy)phenyl)propan-1-one)
- 1804065-06-2(1-Bromo-1-(3-bromo-5-hydroxyphenyl)propan-2-one)
- 2227663-67-2(methyl 5-(3S)-3-aminobutyl-1-methyl-1H-pyrazole-3-carboxylate)
- 2228404-26-8(O-(1-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}ethyl)hydroxylamine)
- 1337617-16-9(2-(2,4,5-trimethylphenyl)azetidine)
- 396731-17-2((2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide)
- 2804-49-1(1-chloro-1,2,3,3,3-pentafluoroprop-1-ene)
- 2227945-38-0(rac-(1R,2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclohexane-1-carboxylic acid)
- 865197-59-7(methyl 2-(2Z)-2-(2-bromobenzoyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
Empfohlene Lieferanten
atkchemica
Gold Mitglied
CN Lieferant
Reagenz

Minglong (Xianning) Medicine Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Changzhou Guanjia Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
